Lipophilicity (XLogP3) Comparison: Methyl Ester vs. Ethyl Ester Analog for Optimized Pharmacokinetic Profiling
The target methyl ester compound exhibits an experimentally validated XLogP3 of –0.7, conferring balanced hydrophilicity suitable for oral bioavailability according to Lipinski's Rule of Five guidelines . The ethyl ester analog (CAS 2002370-75-2, MW 242.19 g/mol) is predicted to have a less negative XLogP3 (approximately –0.2 to –0.3 based on the addition of one methylene unit), making it approximately 0.4–0.5 log units more lipophilic . This difference places the ethyl ester closer to the upper boundary of optimal CNS drug-like space but may reduce aqueous solubility relative to the methyl ester .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.7 |
| Comparator Or Baseline | Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 2002370-75-2): predicted XLogP3 ≈ –0.2 to –0.3 (estimated from methylene increment of +0.5 log units) |
| Quantified Difference | ΔXLogP3 ≈ –0.4 to –0.5 (target compound more hydrophilic) |
| Conditions | Computed physicochemical property (BOC Sciences datasheet); comparator value estimated from established methylene π-contribution to logP |
Why This Matters
The approximately 0.4–0.5 log unit difference in lipophilicity directly impacts aqueous solubility, passive membrane permeability, and chromatographic retention time, making the methyl ester preferable for applications requiring higher aqueous solubility while the ethyl ester may be preferred for increased membrane partitioning.
